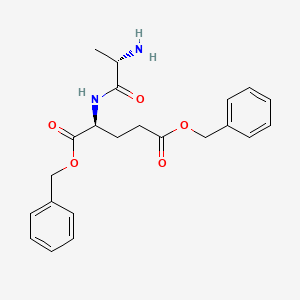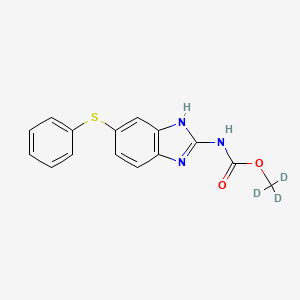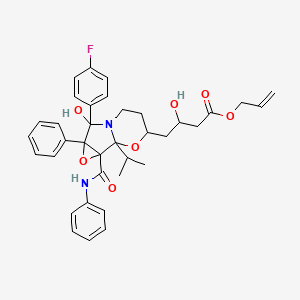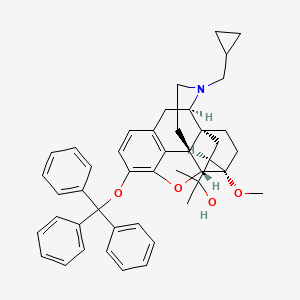
(Bromo-metil-d2)ciclopropano-1-d1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Bromomethyl-d2)cyclopropane-1-d1 is a deuterium-labeled compound with the molecular formula C4H4D3Br and a molecular weight of 138.02 g/mol . This compound is a stable isotope-labeled building block used in various scientific research applications, particularly in the fields of organic chemistry and biochemistry .
Aplicaciones Científicas De Investigación
(Bromomethyl-d2)cyclopropane-1-d1 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Organic Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biochemistry: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Industry: Applied in the production of specialty chemicals and materials with enhanced properties.
Mecanismo De Acción
Target of Action
It’s known that the cyclopropyl group is influential in biological systems , for example, as antibacterial in many herbal compounds, in antiviral and some enzyme inhibition activities .
Mode of Action
The mode of action of (Bromomethyl-d2)cyclopropane-1-d1 involves the synthesis of structurally various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N . The reaction mechanism was discussed .
Biochemical Pathways
The α-bromination of carbonyl compounds is an important transformation in organic synthesis chemistry .
Result of Action
The result of the action of (Bromomethyl-d2)cyclopropane-1-d1 is the synthesis of structurally various bromomethyl cyclopropane . The products are obtained in excellent yields within about 3 seconds .
Action Environment
It’s known that the compound is synthesized in the presence of et3n .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Bromomethyl-d2)cyclopropane-1-d1 typically involves the bromination of cyclopropane derivatives. One common method includes the reaction of cyclopropylmethyl alcohol with phosphorus tribromide (PBr3) in the presence of deuterium oxide (D2O) to introduce deuterium atoms . Another approach involves the use of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of triethylamine (Et3N) .
Industrial Production Methods
Industrial production of (Bromomethyl-d2)cyclopropane-1-d1 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterium oxide and other deuterated reagents is crucial to achieve the desired isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions
(Bromomethyl-d2)cyclopropane-1-d1 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding cyclopropyl ketones or aldehydes.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of cyclopropylmethane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Cyclopropyl alcohols or amines.
Oxidation: Cyclopropyl ketones or aldehydes.
Reduction: Cyclopropylmethane derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylmethyl bromide: Similar structure but without deuterium labeling.
Cyclopropylcarbinyl bromide: Another cyclopropane derivative with a different substitution pattern.
Cyclopropylmethyl chloride: Chlorine atom instead of bromine.
Uniqueness
(Bromomethyl-d2)cyclopropane-1-d1 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic and mechanistic studies. The presence of deuterium atoms makes it a valuable tool in research applications where tracking and tracing of compounds are essential .
Propiedades
IUPAC Name |
1-[bromo(dideuterio)methyl]-1-deuteriocyclopropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c5-3-4-1-2-4/h4H,1-3H2/i3D2,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEILLAXRDHDKDY-FBYXXYQPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC1)C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747225 |
Source


|
| Record name | 1-[Bromo(~2~H_2_)methyl](1-~2~H)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219799-17-3 |
Source


|
| Record name | 1-[Bromo(~2~H_2_)methyl](1-~2~H)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene](/img/structure/B588365.png)
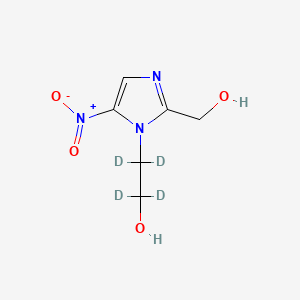
![N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine](/img/structure/B588368.png)

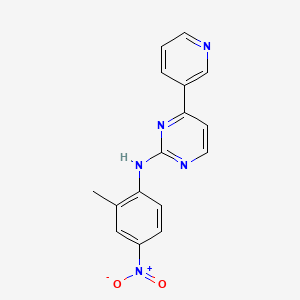
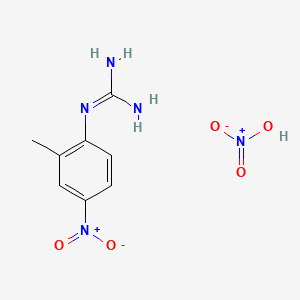
![2-[2,7-Dimethyl-3,6-bis(ethylamino)-9-cyano-9H-xanthene-9-yl]benzoic acid ethyl ester](/img/structure/B588373.png)
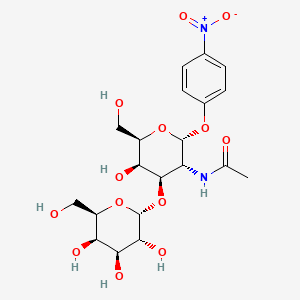
![N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B588376.png)
